Evidence Item 1: Target-Class Assignment for IDO/TDO Modulation — Patent-Disclosed Structural Scope
Patent WO2017149469 explicitly encompasses 6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one within its claimed structural scope as a compound of Formula (IA) where Y is –C(O)– and the N-6 substituent is a substituted or unsubstituted arylalkyl moiety bearing a carbonyl function [1]. The patent distinguishes two activity tiers: compounds exhibiting human IDO IC50 values ≤500 nM, and those with IC50 >500 nM [1]. While individual compound data are not publicly disclosed in the patent document, the structural inclusion of the phenacyl-bearing N-6 substitution pattern within the ≤500 nM tier claims implies that this specific substitution geometry is compatible with sub-micromolar IDO engagement. By contrast, the unsubstituted parent scaffold 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 38767-52-1) lacks the N-6 substituent altogether and is not represented in the IDO/TDO patent claims, while 6-benzyl analogs lack the ketone carbonyl hydrogen-bond-accepting feature that distinguishes the phenacyl group .
| Evidence Dimension | Structural eligibility for IDO/TDO inhibitory activity per patent claims |
|---|---|
| Target Compound Data | Encompassed within Formula (IA) of WO2017149469; N-6 phenacyl substitution with carbonyl hydrogen-bond acceptor present |
| Comparator Or Baseline | Unsubstituted parent scaffold (CAS 38767-52-1): no N-6 substituent, not within patent claims; 6-Benzyl analog: N-6 CH2-Ph without carbonyl |
| Quantified Difference | Qualitative structural differentiation; no individual compound IC50 data publicly available from the patent |
| Conditions | Patent WO2017149469; IDO/TDO inhibition assay (specific assay conditions not detailed for individual exemplars) |
Why This Matters
For procurement decisions in IDO/TDO drug discovery programs, this compound is structurally pre-qualified within the claimed patent space, whereas the unsubstituted core and simple N-6 alkyl/benzyl analogs are not, reducing the risk of investing in a scaffold lacking target-class precedent.
- [1] Kerr, P.R.; Tavakoli, O.K. et al. Heterocyclic compounds useful as IDO and/or TDO modulators. International Patent Publication WO2017149469A1, filed March 1, 2017, published September 8, 2017. See claims for Formula (IA); IC50 tier disclosure at p. 222–224. View Source
